

spectroscopic data of 1-(1-piperidino)cyclohexene

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Compound of Interest

Compound Name: 1-(1-piperidino)cyclohexene

Cat. No.: B1582165

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An In-depth Technical Guide to the Spectroscopic Data of **1-(1-Piperidino)cyclohexene**

This guide provides a comprehensive analysis of the spectroscopic data for **1-(1-piperidino)cyclohexene**, a key enamine intermediate in organic synthesis. As a nucleophilic building block, its structural integrity is paramount for predictable reactivity in drug development and fine chemical manufacturing.^{[1][2]} This document moves beyond a simple data repository, offering a detailed interpretation of the mass spectrometry, infrared, and nuclear magnetic resonance data, grounded in established chemical principles. The protocols described herein are designed to be self-validating, ensuring researchers and development professionals can confidently verify the identity and purity of this versatile compound.

Synthesis and Molecular Structure

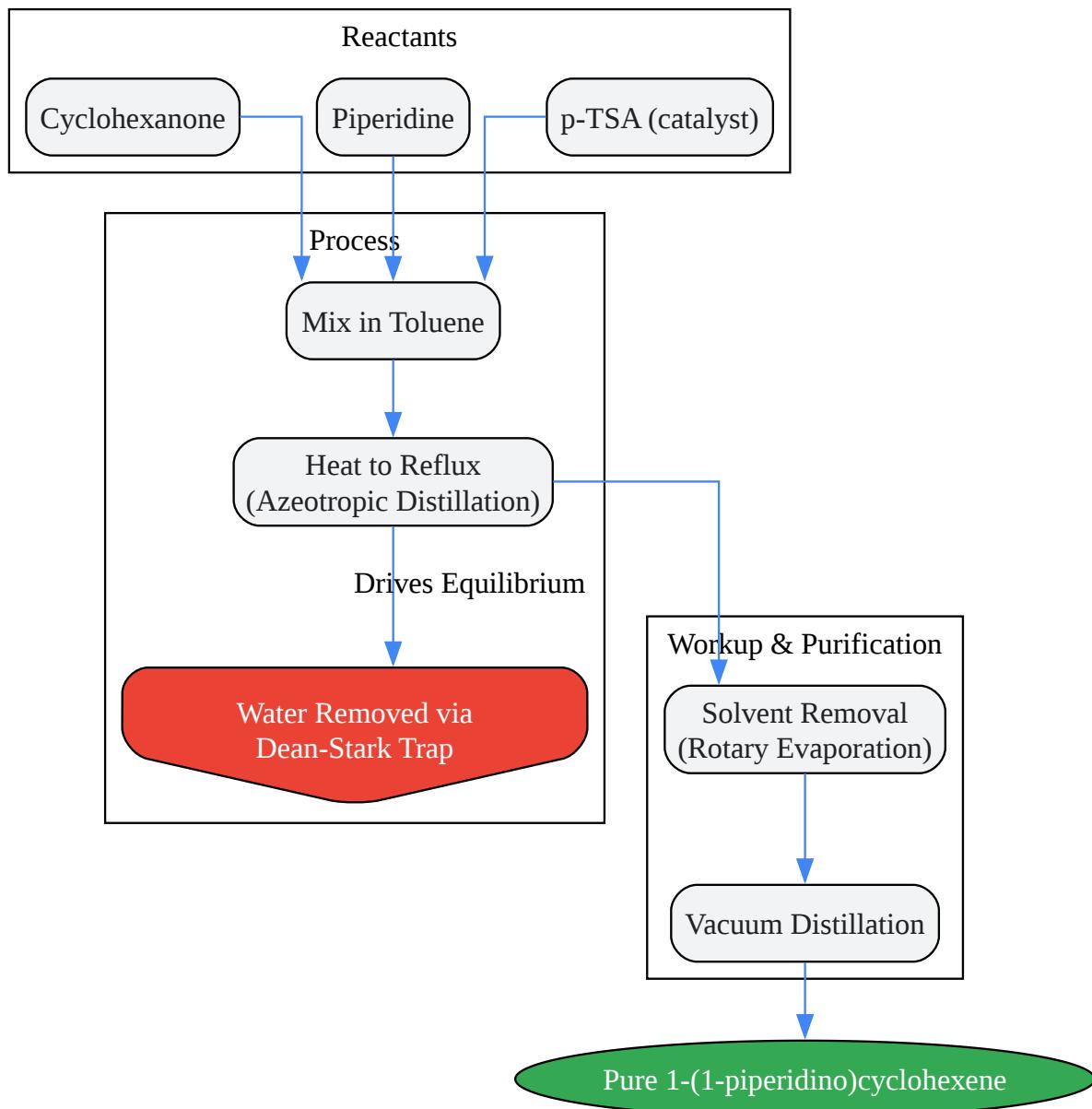
The reliable synthesis of **1-(1-piperidino)cyclohexene** is foundational to its use. The most common and efficient laboratory-scale preparation involves the acid-catalyzed condensation of cyclohexanone with piperidine, with continuous removal of the water byproduct.

Experimental Protocol: Synthesis

- Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark apparatus and a reflux condenser.
- Reagents: To a solution of cyclohexanone (1.0 eq) in toluene, add piperidine (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.01 eq).

- Reaction: The mixture is heated to reflux. The azeotropic removal of water via the Dean-Stark trap drives the equilibrium towards the enamine product. The reaction progress is monitored by observing the volume of water collected.
- Workup: Upon completion, the reaction mixture is cooled. The solvent is removed under reduced pressure.
- Purification: The crude product is purified by vacuum distillation to yield **1-(1-piperidino)cyclohexene** as a clear, yellowish liquid.^[3]

The causality for this experimental design is rooted in Le Chatelier's principle. The formation of the enamine from the ketone and secondary amine is a reversible equilibrium. By using toluene to form an azeotrope with the water byproduct and physically removing it in the Dean-Stark trap, the reverse reaction (hydrolysis) is prevented, thus ensuring a high yield of the desired enamine.

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Caption: Synthetic workflow for **1-(1-piperidino)cyclohexene**.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern, offering the first layer of structural confirmation.

Data Presentation: Mass Spectrometry

Parameter	Value	Source
Molecular Formula	C ₁₁ H ₁₉ N	[4][5][6]
Molecular Weight	165.28 g/mol	[4][5][6]
M ⁺ (Molecular Ion)	165 m/z	[7][8]
Key Fragments	164, 122, 94 m/z	[7]

Experimental Protocol: Electron Ionization (EI-MS)

The mass spectrum is typically acquired on a GC-MS or direct-infusion mass spectrometer using electron ionization (EI) at 70 eV. The sample is introduced, ionized in a high vacuum, and the resulting charged fragments are separated by their mass-to-charge ratio (m/z).

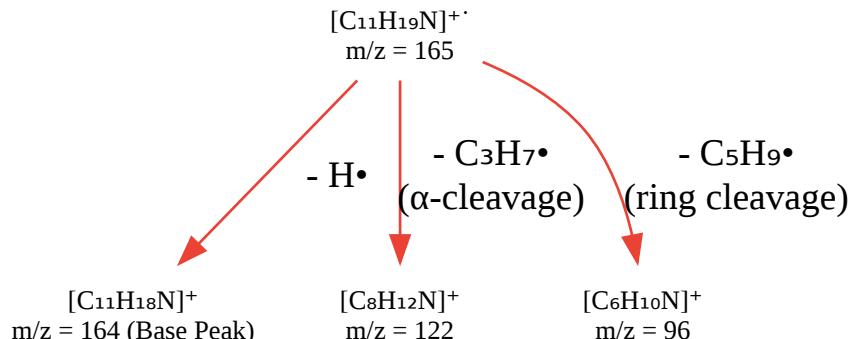
Interpretation and Mechanistic Insights

The molecular ion peak at m/z 165 immediately validates the molecular formula. According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which is consistent with our structure.[9][10][11]

The fragmentation pattern is highly characteristic of cyclic amines and enamines:

- [M-H]⁺ at m/z 164: The base peak results from the loss of a single hydrogen atom, a common fragmentation for cyclic amines leading to a stable, conjugated ion.[12]
- α -Cleavage: Enamines undergo characteristic cleavage at the C-C bond alpha to the nitrogen atom.[11][13][14][15] For this molecule, cleavage within the cyclohexene ring is possible.
- Retro-Diels-Alder Fragmentation: A significant fragment at m/z 122 can be rationalized by a retro-Diels-Alder (RDA) reaction within the cyclohexene ring, leading to the expulsion of ethylene (28 Da) and the formation of a diene radical cation, followed by rearrangement and

loss of a propyl radical (43 Da) from the piperidine ring. A more direct route to m/z 94 involves the loss of the entire piperidine ring substituent.



Key IR Absorption Regions (cm^{-1})

No N-H Stretch
(3300-3500)

C-N Stretch
(1280, 1150)

Enamine C=C Stretch
(~1640)

sp^3 C-H Stretch
(2930, 2855)

sp^2 C-H Stretch
(~3045)

1-(1-piperidino)cyclohexene

Structure

a (~4.75 ppm) b (~2.70 ppm) c (~2.10 ppm) d (~1.65 ppm) e (~1.55 ppm)

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